molecular formula C9H10N2O B8455266 4-(3-Pyridinyloxy)butyronitrile

4-(3-Pyridinyloxy)butyronitrile

Cat. No.: B8455266
M. Wt: 162.19 g/mol
InChI Key: VLJUUPMEGDYFRI-UHFFFAOYSA-N
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Description

4-(3-Pyridinyloxy)butyronitrile is a nitrile derivative featuring a pyridine ring linked via an ether oxygen to a butyronitrile backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized materials such as phthalocyanines (e.g., ZnPc-1 in ) . Its structure combines the electron-withdrawing nitrile group with the aromatic pyridine moiety, which influences its electronic properties and reactivity.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-pyridin-3-yloxybutanenitrile

InChI

InChI=1S/C9H10N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,7H2

InChI Key

VLJUUPMEGDYFRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

4-(2-Bromophenoxy)butyronitrile and 4-(3-Bromophenoxy)butyronitrile () share the same butyronitrile backbone but replace the pyridinyloxy group with bromophenoxy substituents. Key differences include:

  • Molecular Weight: C₁₀H₁₀BrNO (240.0 g/mol) for brominated derivatives vs. C₉H₁₀N₂O (theoretical MW: 162.2 g/mol) for 4-(3-Pyridinyloxy)butyronitrile.
  • Reactivity : Bromine atoms introduce steric bulk and enhance electrophilicity, making these compounds more reactive in nucleophilic substitution reactions compared to the pyridinyloxy analogue .
  • Applications : Brominated derivatives are intermediates in cross-coupling reactions, whereas the pyridinyloxy variant is used in coordination chemistry for metal-ligand complexes .

Amino-Substituted Butyronitriles

4-(Dimethylamino)butyronitrile () and 4-(Dibutylamino)butyronitrile () feature amino groups instead of the pyridinyloxy moiety:

  • Basicity: The dimethylamino group (pKa ~10–11) increases basicity, contrasting with the weakly basic pyridine ring (pKa ~2.6).
  • Solubility: Amino groups enhance water solubility, whereas the pyridinyloxy derivative is likely more lipophilic.
  • Applications: Amino-substituted derivatives are used in HPLC separations due to their polarity , while this compound serves as a ligand precursor in materials science .

Pyridine-Based Derivatives

4-(3-Methyl-5-nitropyrid-2-yl)butyronitrile () contains a nitropyridine group directly attached to the butyronitrile backbone, differing in substitution pattern:

  • Electronic Effects : The nitro group is strongly electron-withdrawing, further activating the nitrile for nucleophilic attack compared to the ether-linked pyridine in this compound.
  • Synthetic Utility : The nitro group facilitates reduction reactions to amines, expanding its utility in multi-step syntheses .

Solvent Properties of Parent Butyronitrile

Butyronitrile itself () has a dielectric constant (ε = 24.8) and surface tension (~27.5 dyn/cm at 20°C) . Substituents alter these properties:

  • Dielectric Effects : The pyridinyloxy group likely increases polarity compared to alkyl-substituted derivatives, enhancing solvation in polar solvents.
  • Safety : All nitriles share flammability and toxicity risks (), but halogenated or aromatic derivatives may exhibit additional hazards due to substituents .

Data Table: Key Properties of Selected Butyronitrile Derivatives

Compound Molecular Formula Molecular Weight Key Substituent Reactivity Highlights Applications
This compound C₉H₁₀N₂O 162.2 Pyridinyloxy Ligand synthesis, electron-deficient nitrile Phthalocyanine synthesis
4-(2-Bromophenoxy)butyronitrile C₁₀H₁₀BrNO 240.0 Bromophenoxy Electrophilic substitution Cross-coupling intermediates
4-(Dimethylamino)butyronitrile C₆H₁₂N₂ 112.2 Dimethylamino Polar, basic HPLC separations
Butyronitrile C₄H₇N 69.1 None High dielectric constant Solvent studies

Research Findings and Implications

  • Synthetic Routes: this compound is synthesized via nucleophilic aromatic substitution, analogous to bromophenoxy derivatives ().
  • Electronic Effects: The pyridinyloxy group stabilizes negative charges, making the nitrile more susceptible to hydrolysis or nucleophilic addition compared to amino-substituted analogues.
  • Material Science : Its integration into ZnPc derivatives highlights its role in tuning electronic properties of metal-organic frameworks .

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